![molecular formula C16H20N2O2 B14157321 N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide CAS No. 846029-05-8](/img/structure/B14157321.png)
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide is a compound belonging to the quinoline family, known for its diverse biological and pharmacological activities The quinoline scaffold is a crucial structure in medicinal chemistry due to its presence in various therapeutic agents
Preparation Methods
The synthesis of N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-oxo-1H-quinoline-4-carbaldehyde.
Condensation Reaction: The carbaldehyde undergoes a condensation reaction with N-propylpropanamide in the presence of a suitable catalyst.
Reaction Conditions: Commonly used solvents include dichloromethane or ethanol, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Chemical Reactions Analysis
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Major Products: These reactions yield products such as hydroxylated derivatives, N-oxides, and substituted quinolines, which can have varied biological activities.
Scientific Research Applications
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating infections and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact pathways and targets are still under investigation, but these interactions highlight its potential as a therapeutic agent.
Comparison with Similar Compounds
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide can be compared with other quinoline derivatives such as:
Ciprofloxacin: A well-known antibiotic with a similar quinoline structure but different substituents.
Nalidixic Acid: Another quinoline-based antibiotic with distinct pharmacological properties.
Quinine: A natural product with antimalarial activity, also containing a quinoline scaffold.
Properties
CAS No. |
846029-05-8 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-9-18(16(20)4-2)11-12-10-15(19)17-14-8-6-5-7-13(12)14/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19) |
InChI Key |
XVWRHFNHWFUXCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)CC |
solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


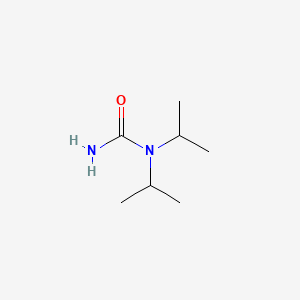
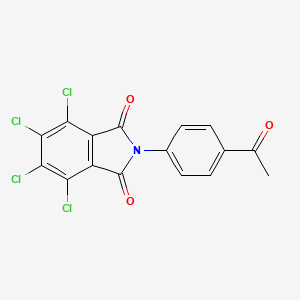
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)
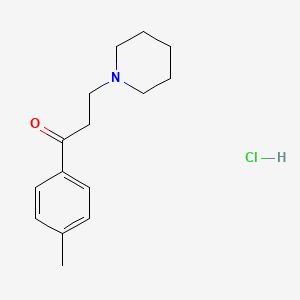
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)
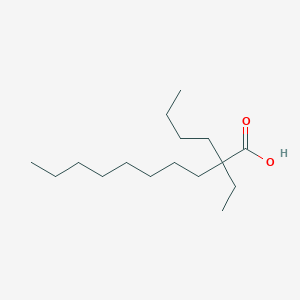
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
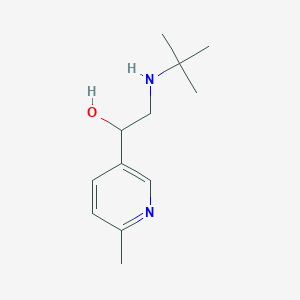
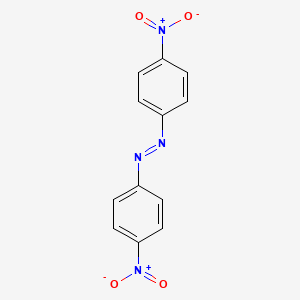
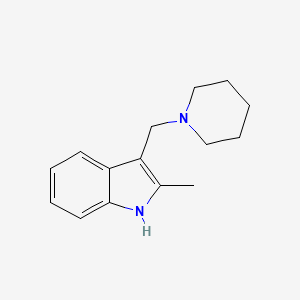
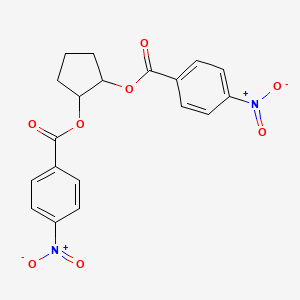

![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
